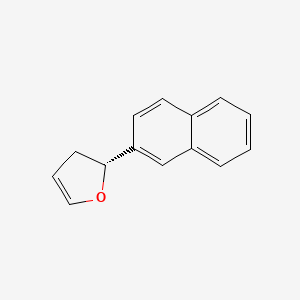
(R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Naphthalen-2-yl)-2,3-dihydrofuran is an organic compound that features a naphthalene ring fused to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran typically involves the reaction of naphthalene derivatives with furan derivatives under specific conditions. One common method involves the use of benzaldehyde and angelica lactone as starting materials, which undergo a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran often utilize flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(Naphthalen-2-yl)-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
®-2-(Naphthalen-2-yl)-2,3-dihydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran include other naphthalene derivatives and dihydrofuran derivatives. Examples include:
- 2-(Naphthalen-2-yl)furan
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Uniqueness
What sets ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran apart from these similar compounds is its unique structural combination of a naphthalene ring and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C14H12O/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-5,7-10,14H,6H2/t14-/m1/s1 |
InChI Key |
UKPUMDLVNAKFTB-CQSZACIVSA-N |
Isomeric SMILES |
C1C=CO[C@H]1C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C=COC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















